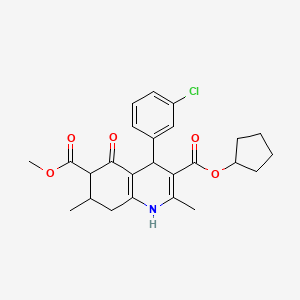![molecular formula C22H27N3O B11448786 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11448786.png)
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a benzamide moiety through a propyl chain, with a butyl group attached to the nitrogen atom of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Linking the Propyl Chain: The alkylated benzimidazole is reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of the Benzamide Moiety: Finally, the compound is reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or benzamide moieties.
Reduction: Reduced forms of the benzimidazole or benzamide moieties.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-butyl-1H-1,3-benzodiazol-2-amine: A simpler benzimidazole derivative with similar structural features.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Lacks the propyl and butyl groups but shares the benzimidazole and benzamide moieties.
BTTES: A benzimidazole derivative used as a ligand in copper-catalyzed reactions.
Uniqueness
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H27N3O/c1-3-4-15-25-20-12-6-5-11-19(20)24-21(25)13-8-14-23-22(26)18-10-7-9-17(2)16-18/h5-7,9-12,16H,3-4,8,13-15H2,1-2H3,(H,23,26) |
InChI Key |
OVGPWTYZNFNJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448713.png)

![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11448742.png)
![6-Benzyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11448743.png)
![3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B11448745.png)
![N-(3,4-dimethylphenyl)-6,6-dimethyl-9-[4-(methylsulfanyl)phenyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11448748.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11448764.png)
![4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11448766.png)
![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11448782.png)
![7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11448783.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448785.png)
![3-chloro-7-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11448787.png)
